molecular formula C13H18N2O5 B4037775 N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide

N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B4037775
M. Wt: 282.29 g/mol
InChI Key: XMTCKXHPXTZRED-UHFFFAOYSA-N
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Description

N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxypropyl group, a methoxy group, and a nitro group attached to a benzamide core

Scientific Research Applications

Chemistry: N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for investigating the interactions of benzamides with biological targets.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure can be modified to enhance its pharmacological properties, such as increasing its potency or reducing its toxicity.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique functional groups make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Alkylation: The nitro-substituted benzamide is then subjected to alkylation with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate. This step introduces the ethoxypropyl group to the nitrogen atom of the benzamide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide can undergo reduction to form the corresponding amine. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

    Reduction: N-(3-ethoxypropyl)-4-methoxy-3-aminobenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and ethoxypropyl groups may influence the compound’s binding affinity and selectivity for its targets. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-ethoxypropyl)-4-methoxy-3-aminobenzamide: Formed by the reduction of the nitro group.

    N-(3-ethoxypropyl)-4-methoxybenzamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    N-(3-ethoxypropyl)-4-nitrobenzamide: Lacks the methoxy group, which may affect its solubility and reactivity.

Uniqueness: N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide is unique due to the combination of its functional groups. The presence of both a nitro and a methoxy group on the benzamide core allows for a wide range of chemical reactions and modifications. This versatility makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(3-ethoxypropyl)-4-methoxy-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O5/c1-3-20-8-4-7-14-13(16)10-5-6-12(19-2)11(9-10)15(17)18/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTCKXHPXTZRED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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